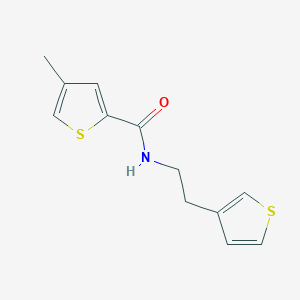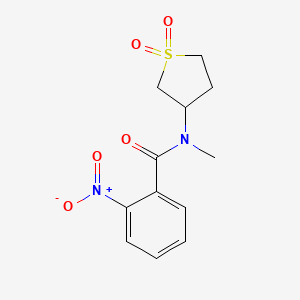![molecular formula C27H30N6O3 B2465117 1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923479-32-7](/img/structure/B2465117.png)
1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include the imidazole and purine rings, which are nitrogen-containing heterocycles often found in biological molecules . The molecule also contains a morpholine ring, which is a common motif in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on factors such as the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structural features are known to undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions, and the purine ring system can participate in a variety of addition and elimination reactions .科学的研究の応用
Synthesis and Pharmacological Evaluation
- Synthesis of Imidazo[2,1-f]purine-2,4-dione Derivatives : A study by Zagórska et al. (2009) synthesized derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds similar to the one . These compounds were found to be potent 5-HT(1A) receptor ligands and showed anxiolytic and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Receptor Affinity and Phosphodiesterases Activity
- Evaluation of Octahydro- and Isoquinolin-2(1H)-yl-alkyl Derivatives : A research by Zagórska et al. (2016) focused on derivatives of imidazo- and pyrimidino[2,1-f]purines, assessing their affinity for serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases. This study helps understand the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).
Antioxidant Properties
- Synthesis of Pyrazolopyridine Derivatives : Gouda (2012) synthesized imidazolopyrazole derivatives, exploring their antioxidant properties. Some compounds exhibited significant antioxidant activities and the ability to protect DNA from damage (Gouda, 2012).
Potential Antidepressant Agents
- Synthesis of Fluorinated Arylpiperazinylalkyl Derivatives : Another study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotoninergic and Dopaminergic Receptor Activity
- Novel Arylpiperazinylalkyl Purine Derivatives : Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine derivatives and tested their affinity for serotoninergic and dopaminergic receptors. They identified potent ligands with potential antidepressant and anxiolytic activities (Zagórska et al., 2015).
Inhibitory Activity Against Retinoic Acid 4-Hydroxylase
- Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase : Gomaa et al. (2011) reported the synthesis of imidazol- and triazol-1-yl derivatives, exhibiting potent inhibitory activity against a MCF-7 CYP26A1 microsomal assay. This study highlights the potential of these compounds as candidates for future development (Gomaa et al., 2011).
A3 Adenosine Receptor Antagonists
- Pyrrolo[2,1-f]purine-2,4-dione and Imidazo[2,1-f]purine-2,4-dione Derivatives : Baraldi et al. (2005) synthesized new derivatives of imidazo[2,1-f]purine-2,4-diones and identified potent and selective A(3) adenosine receptors antagonists, highlighting the potential for further modifications and mechanistic studies of these compounds (Baraldi et al., 2005).
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-2-(naphthalen-1-ylmethyl)-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N6O3/c1-19-17-32-23-24(28-26(32)31(19)12-6-11-30-13-15-36-16-14-30)29(2)27(35)33(25(23)34)18-21-9-5-8-20-7-3-4-10-22(20)21/h3-5,7-10,17,23H,6,11-16,18H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPLNBFOFLKVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(N1CCCN3CCOCC3)N=C4C2C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N6O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)


![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)
